Glycoursodeoxycholic acid

准备方法

化学反应分析

反应类型

甘氨熊去氧胆酸会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及促进取代反应的各种催化剂 .

主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,甘氨熊去氧胆酸的氧化会导致形成各种氧化胆汁酸 .

科学研究应用

Metabolic Disorders

Role in Insulin Resistance and Hepatic Steatosis

Recent studies have demonstrated that GUDCA plays a significant role in ameliorating diet-induced metabolic disorders. In high-fat diet (HFD)-fed mice, GUDCA supplementation has been shown to alleviate insulin resistance and hepatic steatosis by inhibiting endoplasmic reticulum (ER) stress. Specifically, GUDCA reduces palmitic acid-induced ER stress and apoptosis, stabilizing calcium homeostasis in liver cells .

Clinical Implications

The reduction of GUDCA levels has been associated with hyperglycemia in patients with metabolic disorders. Thus, GUDCA supplementation could serve as a therapeutic option for managing conditions like obesity and type 2 diabetes .

Neuroprotection

Mechanisms of Action

GUDCA exhibits neuroprotective properties by preventing mitochondrial dysfunction and apoptosis in neuronal cells. In vitro studies have shown that GUDCA can reduce lactate dehydrogenase (LDH) release and cell apoptosis when cells are exposed to neurotoxic agents .

Potential for Treating Neurodegenerative Diseases

The compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate inflammatory responses and protect against neuronal cell death . For instance, GUDCA's unique action on astrocytes helps maintain their function even under stress conditions, suggesting its potential utility in addressing brain disabilities resulting from hyperbilirubinemia .

Cardiovascular Health

Effects on Atherosclerosis

GUDCA has been shown to attenuate the development of atherosclerosis, likely by inhibiting foam cell formation. This suggests that GUDCA may play a protective role against cardiovascular diseases linked to lipid metabolism .

Impact on Cardiac Function

In addition to its effects on atherosclerosis, GUDCA has been implicated in reducing cardiac apoptosis and improving heart function under stress conditions. Studies indicate that GUDCA administration can lead to significant improvements in cardiac health metrics in animal models .

Table 1: Summary of Key Research Findings on GUDCA

作用机制

相似化合物的比较

类似化合物

甘氨去氧胆酸: 另一种具有类似性质但代谢途径不同的胆汁酸-甘氨酸结合物.

牛磺去氧胆酸: 一种牛磺酸结合的胆汁酸,具有不同的生理作用.

牛磺石胆酸: 另一种牛磺酸结合的胆汁酸,在胆汁酸代谢中具有独特作用.

独特性

甘氨熊去氧胆酸的独特之处在于它在调节肠道微生物群方面的特定作用及其在代谢性疾病中的潜在治疗作用 . 它能够调节胆汁酸代谢并与肠道微生物群相互作用,使其区别于其他类似化合物 .

生物活性

Glycoursodeoxycholic acid (GUDCA) is a bile acid-glycine conjugate that has emerged as a compound of interest due to its diverse biological activities. This article reviews the current understanding of GUDCA's biological effects, particularly in relation to metabolic disorders, cardiovascular health, and gut microbiota modulation.

Overview of this compound

GUDCA is synthesized in the body from ursodeoxycholic acid (UDCA) through microbial action in the gut. It plays a significant role in lipid metabolism and has been shown to influence various physiological processes, including inflammation, insulin sensitivity, and gut microbiota composition .

-

Antithrombotic Effects :

- GUDCA has been shown to alleviate arterial thrombosis by inhibiting diacylglycerol kinase (DGK) activity in platelets. This inhibition leads to reduced platelet activation and aggregation, thereby decreasing thrombotic propensity in diet-induced obese mice .

- Key Findings :

- GUDCA administration significantly reduced thrombus formation without affecting overall hemostasis.

- Long-term oral administration normalized DGK activity and alleviated platelet hyperreactivity.

-

Metabolic Regulation :

- Research indicates that GUDCA supplementation can ameliorate diet-induced metabolic disorders, such as insulin resistance and hepatic steatosis. In high-fat diet (HFD) models, GUDCA was found to reduce endoplasmic reticulum (ER) stress and apoptosis in liver cells .

- Key Findings :

- GUDCA levels were decreased in patients with hyperglycemia, suggesting a potential biomarker for metabolic dysfunction.

- In vivo studies demonstrated that GUDCA improved insulin sensitivity and reduced liver fat accumulation.

-

Gut Microbiota Modulation :

- GUDCA positively regulates gut microbiota by altering bile acid metabolism. It has been linked to increased levels of beneficial bacteria such as Bacteroides vulgatus, which may enhance metabolic health .

- Key Findings :

- Changes in gut microbiota composition due to GUDCA treatment were associated with improved thermogenesis in adipose tissue.

- The compound's effects on gut microbiota may contribute to its anti-diabetic properties.

Table 1: Summary of Key Studies on GUDCA

Additional Biological Activities

- Neuroprotection : GUDCA has demonstrated protective effects against neurodegenerative conditions by preventing blood-brain barrier disruption caused by unconjugated bilirubin . Its antioxidative properties help reduce inflammatory cytokines, thereby protecting neuronal cells.

- Cardiovascular Health : The compound's ability to maintain cholesterol homeostasis and inhibit foam cell formation suggests a potential role in preventing atherosclerosis .

属性

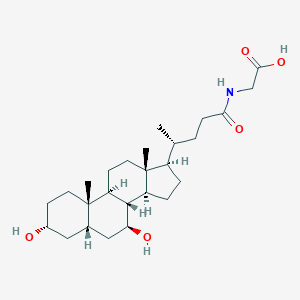

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-XROMFQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862344 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00135 mg/mL | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64480-66-6 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSODEOXYCHOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。